7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Beschreibung
Compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Eigenschaften
IUPAC Name |
7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUVPGCNKEPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N=CNN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=O)N=CNN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” involves specific chemical reactions and conditions. The detailed synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure. For instance, the preparation of fused pyridone compounds, which may be related to “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one,” involves specific reaction conditions and catalysts .
Industrial Production Methods: Industrial production of compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” requires scaling up the laboratory synthesis methods to meet commercial demands. This often involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The reactions of compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .
Wissenschaftliche Forschungsanwendungen
Compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on biological systems and pathways.
Medicine: The compound has potential therapeutic applications and may be studied for its effects on diseases and medical conditions.
Industry: It is used in industrial processes and applications, such as the production of materials, chemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of compound “7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical and physiological effects. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
